2-Hydroxy-4-nitrobenzoyl chloride
Description
This compound’s structure combines electron-withdrawing (-NO₂) and electron-donating (-OH) substituents, creating unique reactivity patterns.
Properties
CAS No. |
39614-82-9 |
|---|---|
Molecular Formula |
C7H4ClNO4 |
Molecular Weight |
201.56 g/mol |
IUPAC Name |
2-hydroxy-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H |
InChI Key |
GIXCHTWQWLWUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Nitrobenzoyl Chloride (CAS 122-04-3)
Structure : Benzoyl chloride with a single nitro group at the para position.
Key Differences :
- Lacks the hydroxyl group at the ortho position, reducing polarity and hydrogen-bonding capacity.
- The nitro group’s electron-withdrawing effect activates the carbonyl carbon for nucleophilic acyl substitution, similar to 2-hydroxy-4-nitrobenzoyl chloride. However, the absence of -OH may lead to lower solubility in polar solvents.
Applications : 4-Nitrobenzoyl chloride is widely used in peptide coupling and polymer synthesis due to its stability and reactivity .
4-Chloro-2-nitrobenzoyl Chloride (CAS 41995-04-4)
Structure : Benzoyl chloride with a chlorine (-Cl) at the para position and a nitro group at the ortho position.
Key Differences :
- Replaces the hydroxyl group with chlorine, which is moderately electron-withdrawing.
- The -Cl substituent increases molecular weight and may improve thermal stability compared to the hydroxyl analog.
Applications : Used as an intermediate in agrochemicals and dyes, leveraging its dual electron-withdrawing groups for directed substitution reactions .
General Trends in Reactivity and Stability
- Electrophilicity : Both nitro-substituted benzoyl chlorides exhibit high electrophilicity at the carbonyl carbon. However, the -OH group in this compound may form intramolecular hydrogen bonds with the carbonyl oxygen, slightly reducing reactivity compared to 4-nitrobenzoyl chloride.
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to chloro or non-polar analogs.
- Thermal Stability : Chlorine substituents (as in 4-chloro-2-nitrobenzoyl chloride) may improve thermal stability over hydroxylated derivatives.
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-Hydroxy-4-nitrobenzoyl chloride while minimizing hydrolysis?
Methodological Answer:
To synthesize this compound, start with the parent acid (2-Hydroxy-4-nitrobenzoic acid) and employ thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:
- Maintaining a temperature of 0–5°C to suppress side reactions.
- Using a dry inert solvent (e.g., dichloromethane or toluene) and molecular sieves to scavenge moisture.
- Adding catalytic dimethylformamide (DMF) to accelerate the reaction.
- Purifying the product via vacuum distillation or recrystallization from non-aqueous solvents.
Safety protocols from SDS guidelines, such as impervious gloves and fume hood use, are critical due to the compound’s corrosive nature .
Advanced: How can crystallographic data contradictions arise during structural determination of this compound, and how are they resolved?
Methodological Answer:
Crystallographic ambiguities may stem from:
- Pseudo-symmetry or twinning , common in nitro-aromatic systems, which can be addressed using SHELXD/SHELXE for twin refinement .
- Enantiomorph-polarity errors , resolved via Flack’s parameter (superior to Rogers’ for centrosymmetric near-structures) .
- Disordered functional groups (e.g., nitro or hydroxyl), mitigated by constrained refinement and Hirshfeld atom refinement (HAR).
Validate results against spectroscopic data (e.g., IR or NMR) to confirm substitution patterns .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm acyl chloride () and nitro group () .
- H/C NMR : Identify substitution patterns (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm for nitro-adjacent positions) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 216.0) .
Advanced: What strategies mitigate interference from the nitro group during nucleophilic acyl substitution reactions?
Methodological Answer:
The electron-withdrawing nitro group can deactivate the acyl chloride, slowing reactions. Strategies include:
- Activating the electrophile : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states.
- Temperature control : Moderate heating (40–60°C) balances reactivity and decomposition.
Monitor reaction progress via TLC or in situ IR to avoid over-reaction .
Safety: What PPE and engineering controls are critical when handling this compound?
Methodological Answer:
- PPE : Impervious nitrile gloves, tight-seal goggles, and acid-resistant lab coats .
- Engineering controls : Use fume hoods with face velocity ≥0.5 m/s and install emergency showers/eyewash stations.
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How do steric and electronic effects influence the reactivity of this compound in acylation reactions?
Methodological Answer:
- Steric effects : The ortho-hydroxy group hinders nucleophilic attack, requiring bulky amines or catalysts (e.g., DMAP) to accelerate reactions.
- Electronic effects : The para-nitro group withdraws electron density, reducing acyl chloride reactivity. Compensate by using stronger nucleophiles (e.g., Grignard reagents) or microwave-assisted synthesis.
DFT calculations (e.g., Gaussian) can model charge distribution to predict reaction sites .
Basic: How should researchers analyze and resolve conflicting solubility data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Crystallinity vs. amorphous forms : Use XRD to confirm polymorph identity .
- Solvent purity : Ensure solvents are anhydrous and degassed (e.g., via freeze-pump-thaw cycles).
- Measurement conditions : Standardize temperature (25°C) and agitation methods.
Report data with error margins (e.g., ) and cite solvent lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
